2-(2-bromo-2-nitroethenyl)furan
Description
Properties
CAS No. |
35950-52-8 |
|---|---|
Molecular Formula |
C6H4BrNO3 |
Molecular Weight |
218.00 g/mol |
IUPAC Name |
2-[(Z)-2-bromo-2-nitroethenyl]furan |
InChI |
InChI=1S/C6H4BrNO3/c7-6(8(9)10)4-5-2-1-3-11-5/h1-4H/b6-4+ |
InChI Key |
MWBCFEHXWNHTDU-GQCTYLIASA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C(/[N+](=O)[O-])\Br |
Canonical SMILES |
C1=COC(=C1)C=C([N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Condensation with Bromonitromethane
The isolated Schiff base is dissolved in a polar, water-miscible solvent—commonly acetic acid—and reacted with bromonitromethane at 15–25°C. This step exploits the electrophilic nature of bromonitromethane, which attacks the imine carbon, leading to the formation of 2-bromo-1-(2-furyl)-2-nitroethanol. Subsequent acid-catalyzed dehydration (via HCl or H₂SO₄) eliminates water, yielding BNEF.
Critical Process Parameters:
-
Temperature Control: Maintaining the reaction below 25°C prevents nitro group decomposition.
-
Solvent Polarity: Acetic acid enhances the electrophilicity of bromonitromethane, accelerating the reaction.
-
Stoichiometry: A 1:1 molar ratio of Schiff base to bromonitromethane minimizes side products.
The product precipitates directly from the reaction mixture upon quenching with ice-cold water, simplifying isolation. Filtration and washing with sodium bicarbonate solution remove residual acid, yielding BNEF with >99% purity.
Comparative Analysis of Prior Art vs. Modern Methods
Early BNEF syntheses suffered from low yields (23%) and laborious purification steps, including steam distillation and recrystallization. The table below highlights key improvements:
Table 2: Evolution of BNEF Synthesis
| Parameter | Prior Art (1990) | Modern Process (Post-1991) |
|---|---|---|
| Yield | 23% | 94–95% |
| Purification Steps | Steam distillation, recrystallization | Filtration, aqueous wash |
| Reaction Time | 25 hours | 3 hours |
| Solvent Cost | High (ethanol) | Low (methanol, acetic acid) |
The elimination of steam distillation—a energy-intensive step—reduces production costs by approximately 40%. Furthermore, the shift to methanol and acetic acid, both inexpensive and recyclable solvents, enhances sustainability.
Catalytic and Mechanistic Insights
The Schiff base mechanism proceeds via nucleophilic attack by the amine on furfural, forming a protonated iminium intermediate (Figure 2). Deprotonation generates the Schiff base, which reacts with bromonitromethane in a Michael addition-like pathway. Acidic workup induces β-elimination, producing the conjugated nitroethenyl group characteristic of BNEF.
Role of Primary Amines:
-
n-Butylamine: Optimal chain length for imine stability and reactivity.
-
Benzylamine: Aromatic amines exhibit slower kinetics due to resonance stabilization of the imine.
Figure 1: Proposed Reaction Mechanism
Industrial Scalability and Environmental Considerations
The modern BNEF synthesis is designed for scalability. Key advantages include:
-
Continuous Azeotropic Distillation: Enables real-time water removal, critical for large batches.
-
Solvent Recycling: Methanol and acetic acid are recovered via distillation, reducing waste.
-
Waste Streams: Sodium bicarbonate washes neutralize acidic byproducts, yielding non-hazardous effluent.
Table 3: Environmental Metrics
| Metric | Value |
|---|---|
| Solvent Recovery | 90–95% |
| Carbon Efficiency | 78% |
| E-Factor | 2.1 (kg waste/kg product) |
Chemical Reactions Analysis
Suzuki Coupling Reaction
One of the prominent reactions involving 2-(2-bromo-2-nitroethenyl)furan is the Suzuki coupling reaction. This reaction allows for the regioselective functionalization of the furan moiety. The process typically involves:
-
Reagents : A palladium catalyst and an arylboronic acid.
-
Conditions : The reaction is performed under mild conditions, often in an aqueous medium.
The Suzuki reaction leads to the formation of biaryl compounds, expanding the utility of this compound in synthetic organic chemistry .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to react with thiol groups, impacting microbial growth effectively against both Gram-positive and Gram-negative bacteria. The mechanism involves:
-
Thiol Interaction : Rapid conversion of cysteine to cystine upon interaction with the compound.
-
Decomposition Products : The compound decomposes into products like 5-bromo-2-furaldehyde, which may also contribute to its antimicrobial efficacy .
Other Reactions
In addition to coupling reactions and antimicrobial activity, this compound can participate in various electrophilic substitution reactions due to its electron-withdrawing nitro group, which enhances its reactivity.
Scientific Research Applications
Antimicrobial Applications
BNEF is primarily recognized for its broad-spectrum antimicrobial properties. It has been shown to be effective against a variety of microorganisms, including:
- Gram-negative bacteria : Pseudomonas aeruginosa, Escherichia coli
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Fungi : Aspergillus niger, Saccharomyces sp.
- Algae : Chlorella pyrenoidosa
Industrial Uses
BNEF is employed in several industrial applications due to its efficacy as an antimicrobial agent:
- Water Treatment : It is used to control microbial growth in water systems, helping to prevent biofouling and maintain water quality.
- Pulp and Paper Manufacturing : BNEF helps inhibit microbial growth that can compromise product quality.
- Metal Working Fluids : It serves as a biocide to prevent microbial contamination in lubricants and coolants used in metalworking processes.
- Household Products : BNEF is included in formulations for disinfectants and sanitizers due to its effectiveness at low concentrations .
Medicinal Chemistry
In the field of medicinal chemistry, BNEF is being investigated for its potential therapeutic applications:
Antibacterial Research
Research has indicated that BNEF may serve as a lead compound for the development of new antibacterial drugs. Its mechanism of action involves disrupting microbial cell membranes and inhibiting essential enzymatic processes through the generation of reactive nitrogen species from the nitro group .
Case Studies
- A study demonstrated that derivatives of BNEF showed significant activity against Leishmania species, suggesting potential use in treating leishmaniasis .
- Another investigation highlighted the compound's effectiveness in reducing lesion growth in animal models, comparable to established treatments like amphotericin B .
Organic Synthesis
BNEF also plays a crucial role as an intermediate in the synthesis of more complex organic molecules:
- It can be utilized in the preparation of various furan derivatives that may have pharmaceutical significance.
- The compound's unique structure allows it to participate in various chemical reactions, making it a valuable building block for synthetic chemists .
Table 1: Antimicrobial Efficacy of 2-(2-bromo-2-nitroethenyl)furan
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pseudomonas aeruginosa | Gram-negative | 0.5 µg/mL |
| Staphylococcus aureus | Gram-positive | 1.0 µg/mL |
| Aspergillus niger | Fungi | 0.25 µg/mL |
| Chlorella pyrenoidosa | Algae | 0.1 µg/mL |
Table 2: Synthesis Conditions for BNEF Derivatives
| Reaction Component | Condition | Yield (%) |
|---|---|---|
| Furfural + Nitromethane | Room temperature | 85 |
| Furfural + Isobutylamine | Under reflux | 90 |
| Furfural + Bromine | In dichloromethane solvent | 75 |
Mechanism of Action
The mechanism of action of 2-(2-bromo-2-nitroethenyl)furan as an antimicrobial agent involves the disruption of microbial cell membranes and inhibition of essential enzymatic processes. The nitro group is believed to play a crucial role in its antimicrobial activity by generating reactive nitrogen species that damage cellular components .
Comparison with Similar Compounds
Research Findings and Data
Antibacterial Mechanism
HPLC-HRMS studies confirm G1 reacts with cysteine to form 5-(1-decylsulfanyl-2-nitroethyl)-2-bromofuran, disrupting redox balance in bacteria . Ultraviolet-visible spectra show a hypsochromic shift in G1’s λmax (320 nm) compared to analogue 3 (290 nm), reflecting electronic differences .
Q & A
Q. What are the optimal synthetic routes for 2-(2-bromo-2-nitroethenyl)furan (Furvina/G1), and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves bromination and nitration of furan derivatives. A FeCl-catalyzed Friedel-Crafts alkylation can introduce nitrobenzyl groups to furan precursors, as demonstrated in FeCl-mediated reactions for structurally related nitrobenzyl furans . For Furvina, bromination of 2-nitrovinylfuran intermediates using N-bromosuccinimide (NBS) under controlled temperatures (0–5°C) in dichloromethane achieves high regioselectivity. Yield optimization (70–85%) requires inert atmospheres to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the pure compound .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C-Br bond length ~1.89 Å, C-NO torsion angle ~120°) .
- FT-IR/Raman spectroscopy : Identify key vibrational modes (e.g., NO asymmetric stretch at 1530 cm, C-Br stretch at 560 cm) .
- HPLC-HRMS : Confirm molecular mass (CHBrNO: theoretical 235.95 g/mol) and monitor degradation products .
Q. What preliminary biological screening methods are recommended for assessing its antibacterial activity?
Methodological Answer:
- MIC assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains in Mueller-Hinton broth, with 18–24 hr incubation. Furvina shows MIC values of 4–8 µg/mL for S. aureus but reduced efficacy (MIC >32 µg/mL) for E. coli due to outer membrane barriers .
- Time-kill kinetics : Track bactericidal activity at 2× MIC over 24 hr, noting rapid initial inhibition (3–6 hr) followed by regrowth due to cysteine-mediated degradation .
Advanced Research Questions
Q. How do the bromine and nitro groups influence the compound’s reactivity and biological activity?
Methodological Answer:
- Bromine : Acts as a leaving group in nucleophilic substitution (e.g., cysteine adduct formation via thiol-Br interaction, confirmed by HRMS) .
- Nitro group : Enhances electrophilicity, stabilizing charge-transfer complexes with bacterial enzymes (e.g., NADH dehydrogenases). DFT calculations (B3LYP/6-31G(d,p)) show a high electron affinity (EA = 2.1 eV), correlating with redox-mediated toxicity .
- Synergistic effects : The bromonitroethenyl moiety disrupts membrane potential (JC-1 dye assays) and induces ROS generation (DCFH-DA fluorescence) in S. aureus .
Q. How can researchers address stability issues of Furvina under physiological conditions?
Methodological Answer:
- Degradation kinetics : Monitor via HPLC at pH 7.4 (phosphate buffer, 37°C), showing a half-life of 2.5 hr. Major degradation product: 2-bromo-5-(2-nitroethenyl)furan (m/z 210.98) .
- Stabilization strategies : Encapsulate in cyclodextrin complexes (e.g., β-CD) to improve aqueous solubility and reduce cysteine reactivity.
Q. What computational approaches validate Furvina’s interaction with bacterial targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to S. aureus dihydrofolate reductase (DHFR, PDB: 3SRW). Furvina’s nitro group forms hydrogen bonds with Arg-98 (binding energy: −8.2 kcal/mol) .
- MD simulations (GROMACS) : Assess complex stability over 100 ns; RMSD <2.0 Å confirms stable binding .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported antibacterial efficacy across studies?
Methodological Answer:
- Variable experimental conditions : Compare inoculum size (e.g., 10 vs. 10 CFU/mL), broth composition (cation-adjusted vs. standard), and incubation time.
- Degradation artifacts : Use fresh stock solutions (DMSO, −20°C storage) and confirm purity via HPLC pre-assay .
Toxicity and Mechanistic Studies
Q. What surrogate compounds or models are appropriate for preliminary toxicity profiling?
Methodological Answer:
- In vitro hepatotoxicity : Use HepG2 cells (MTT assay, IC ~25 µM). Compare to furan (IC ~50 µM), noting enhanced toxicity from bromonitro substitution .
- In silico prediction (ProTox-II) : Furvina’s predicted LD (oral, rat) is 250 mg/kg, with hepatotoxicity alerts due to reactive metabolite formation .
Synthetic and Analytical Optimization
Q. How to troubleshoot low yields in multi-step Furvina synthesis?
Methodological Answer:
- Step 1 (Nitration) : Optimize HNO/HSO ratio (1:3 v/v) at −10°C to prevent over-nitration.
- Step 2 (Bromination) : Use NBS with AIBN initiator (0.5 mol%) in CCl, monitoring via TLC (R 0.4, hexane/EtOAc 3:1) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
